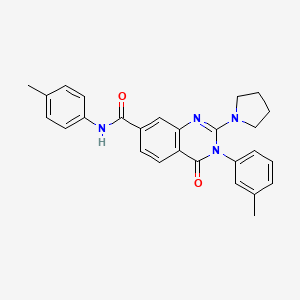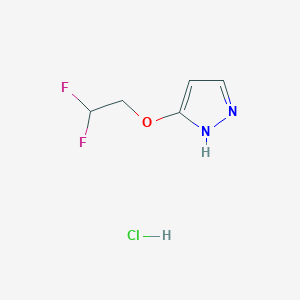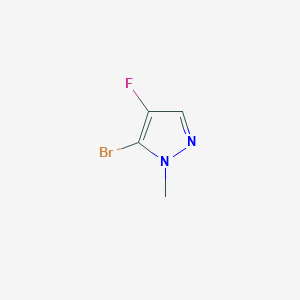
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O2 and its molecular weight is 438.531. The purity is usually 95%.
The exact mass of the compound 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Quinazolinone and thiazolidinone derivatives, including compounds with structural similarities to the one , have been synthesized and evaluated for their antimicrobial properties. Research by Desai, Dodiya, and Shihora (2011) demonstrated that a series of these compounds exhibited significant in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural elucidation of these compounds was achieved through IR, 1H NMR, 13C NMR, and Mass spectra, indicating a methodological approach to understanding their chemical properties and potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer and Antileukemic Activity
Compounds related to quinazolines have been synthesized and shown to possess anticancer and antileukemic activities. Anderson et al. (1988) synthesized a series of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, demonstrating in vivo activity against P388 lymphocytic leukemia. This study highlights the potential of structurally complex quinazoline derivatives in cancer research, offering a foundation for the development of new therapeutic agents (Anderson, Heider, Raju, & Yucht, 1988).
Anticonvulsant, Antinociceptive, and Anti-inflammatory Applications
The organocatalytic synthesis of quinoline-triazoyl carboxamides has been explored for their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. Wilhelm et al. (2014) reported the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, showing effectiveness in decreasing seizures induced by pilocarpine and pentylenetetrazole, as well as demonstrating antinoceptive and anti-inflammatory properties. This research underscores the versatility of quinazoline derivatives in addressing a range of physiological conditions (Wilhelm et al., 2014).
Synthesis and Pharmacological Evaluation
Further studies have focused on the synthesis and pharmacological evaluation of heterocyclic carboxamides, including quinazoline derivatives, as potential antipsychotic agents. Norman et al. (1996) prepared analogues and evaluated them for their binding to dopamine and serotonin receptors, demonstrating the potential of these compounds in psychiatric disorder treatment. Such research points to the broad applicability of quinazoline derivatives in developing new medications for mental health conditions (Norman, Navas, Thompson, & Rigdon, 1996).
properties
IUPAC Name |
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-18-8-11-21(12-9-18)28-25(32)20-10-13-23-24(17-20)29-27(30-14-3-4-15-30)31(26(23)33)22-7-5-6-19(2)16-22/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPYSVWXEVMYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=CC(=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)
![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)


![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)


![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)
![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)
